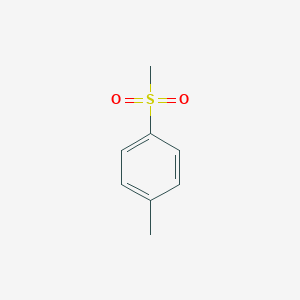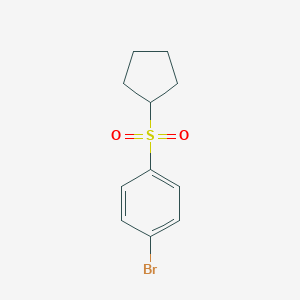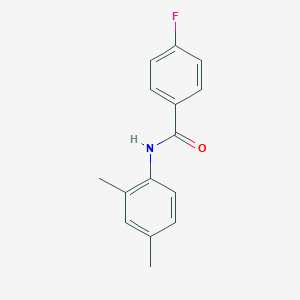
Methyl p-tolyl sulfone
概要
説明
Methyl p-tolyl sulfone is a chemical compound used in scientific research .
Synthesis Analysis
The synthesis of Methyl p-tolyl sulfone involves taking p-toluenesulfonylchloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloro methane as synthesizing raw materials . The preparation method includes salifying the p-toluenesulfonylchloride, synthesizing the methyl p-tolyl sulfone, adjusting pH, reducing the temperature and discharging, filtering, dehydrating and drying, and inspecting the quality and packaging and warehousing after qualification .Molecular Structure Analysis
Methyl p-tolyl sulfone contains a total of 21 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .Chemical Reactions Analysis
Methyl p-tolyl sulfone can participate in Pd-catalysed Suzuki–Miyaura type reactions . It behaves as an activator of silicon tetrachloride that is employed in aza-Diels-Alder reaction .Physical And Chemical Properties Analysis
Methyl p-tolyl sulfone has a density of 1.2±0.1 g/cm3, a boiling point of 311.7±25.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 53.1±3.0 kJ/mol, and a flash point of 173.4±15.8 °C .科学的研究の応用
Methyl p-tolyl sulfone: , also known as 1-Methyl-4-(methylsulfonyl)benzene, is a versatile compound with several unique applications in scientific research. Here’s a comprehensive analysis focusing on different fields:
Organic Synthesis
Methyl p-tolyl sulfone is used as a reagent for the preparation of various organic compounds. It has been utilized to synthesize S-methyl α-ketocarbothioates , carboxylic esters , cycloalkanones , and α-methoxy-α-arylacetic esters .
Catalytic Oxidation
This compound has been reported to undergo aerobic oxidation catalyzed by a heteroscorpionate Ru (II)-aqua complex. It’s also been used in chloroperoxidase catalyzed oxidation .
Spectroscopy
With available spectra including NMR, FTIR, Raman, and MS (GC), Methyl p-tolyl sulfone is valuable for analytical purposes in identifying and characterizing chemical substances .
Sulfonylation Reagent
It serves as a sulfonylating precursor in Friedel–Crafts sulfonylation of aromatic compounds, which is an important reaction in the field of organic chemistry .
Electrochemistry
In battery technology, specifically lithium-ion batteries, Methyl p-tolyl sulfone has been evaluated for its effectiveness in forming a stable Solid-Electrolyte Interphase (SEI) layer, which is crucial for battery performance and longevity .
Safety And Hazards
将来の方向性
The future directions of Methyl p-tolyl sulfone research involve exploring its reactivity towards further expanding the flexibility of C–S bonds, with an emphasis on key mechanistic features . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
特性
IUPAC Name |
1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNBUBMBZRNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075229 | |
| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl p-tolyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21414 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl p-tolyl sulfone | |
CAS RN |
3185-99-7 | |
| Record name | Methyl p-tolyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3185-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003185997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl p-tolyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(methylsulphonyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLYL METHYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG77SM513A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing MPTS?
A1: MPTS is commonly synthesized by reacting p-toluenesulfonyl chloride with sodium methyl sulfinate, generated in situ from anhydrous sodium sulfite and sodium bicarbonate. [, , ] This method avoids the use of highly toxic dimethyl sulfate. [] Another approach involves the methylation of p-methyl sodium sulfinate with chloromethane. [, ]
Q2: Can MPTS be nitrated?
A2: Yes, MPTS can be selectively mononitrated using nitric acid and sulfuric acid. [] The reaction can be optimized for mononitration by controlling the reaction conditions. [] This nitration is a key step in the synthesis of compounds like 2-nitro-4-methylsulfonylbenzoic acid, a precursor to various pharmaceuticals. [, ]
Q3: How does the methylthio group in (methylthio)methyl p-tolyl sulfone influence its reactivity?
A3: The presence of both methylthio and p-tolylsulfonyl groups in (methylthio)methyl p-tolyl sulfone facilitates the formation of a carbanion or a radical on the central carbon. [] This enables various reactions, including C-C bond formation with alkyl halides, aldehydes, and carboxylic esters. []
Q4: Can MPTS be used to synthesize γ-lactones?
A4: Yes, derivatives of MPTS, like 4-(methylthio)-4-(p-tolylsulfonyl)-3-butenoic ester, can be used in the synthesis of γ-lactones. [] This involves a radical addition reaction with alcohols under irradiation, followed by spontaneous intramolecular condensation. []
Q5: What is the molecular formula and weight of MPTS?
A5: The molecular formula of MPTS is C8H10O2S, and its molecular weight is 170.24 g/mol.
Q6: Is there any information about the spectroscopic data of MPTS?
A6: While the provided abstracts don't delve into detailed spectroscopic characterization, mass spectrometry studies have been conducted on MPTS and related sulfones. [] These studies highlight characteristic fragmentation patterns and rearrangement processes under electron impact. []
Q7: Does MPTS have any applications in polymer chemistry?
A7: Research shows that boehmites modified with arylsulfonic acids, including p-toluenesulfonic acid (a precursor to MPTS), demonstrate enhanced MAO uptake and increased catalyst activity in ethylene polymerization. [] This suggests potential applications of MPTS-related compounds in catalyst design and polymer synthesis.
Q8: What are the applications of MPTS in antimicrobial compositions?
A8: MPTS exhibits synergistic antimicrobial activity when combined with other antifungal and antibacterial agents. [] This property makes it valuable in formulations designed for paper and paperboard products to prevent fungal and algal growth. [, , ]
Q9: Is there any information available on the safety and toxicology of MPTS?
A9: While the provided abstracts don't discuss the specific toxicological profile of MPTS, the replacement of dimethyl sulfate with less toxic reagents in MPTS synthesis indicates a move towards safer production processes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)


![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)


![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
